molecular formula C25H24N4OS B2724388 N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide CAS No. 422531-95-1

N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B2724388
CAS No.: 422531-95-1
M. Wt: 428.55
InChI Key: NECRVJDNGKKFTD-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide is a potent and ATP-competitive small-molecule inhibitor specifically designed to target Src family kinases (SFKs). Its primary research value lies in its high selectivity for certain SFK members, notably demonstrating potent activity against Fyn and Yes, while showing less potency against other kinases like Src itself Source . This selectivity profile makes it an invaluable chemical tool for dissecting the specific roles of Fyn and Yes in various cellular processes, distinct from the more broadly studied Src kinase. In oncological research, this compound is utilized to investigate signaling pathways that drive tumor progression, as Fyn and Yes are implicated in processes such as cell proliferation, survival, and migration Source . Studies employing this inhibitor have helped elucidate its mechanism of inducing apoptosis and cell cycle arrest in cancer cell lines, providing critical insights into the non-redundant functions of specific SFK members in oncogenesis Source . Furthermore, its application extends to neurological and immunological research, where Fyn kinase plays a critical role in signaling within the brain and T-cells, respectively. By enabling precise inhibition, this compound facilitates the exploration of novel therapeutic targets and the validation of kinase-specific pathways in disease models, underscoring its broad utility in basic and translational science.

Properties

IUPAC Name

N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c1-29(17-20-12-6-3-7-13-20)23(30)18-31-25-27-22-15-9-8-14-21(22)24(28-25)26-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECRVJDNGKKFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide has been tested for its efficacy against different cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several case studies.

Case Study: In Vitro Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antiviral Properties

The compound's structural features suggest possible antiviral applications. Quinazoline derivatives have been explored for their ability to inhibit viral replication, particularly in the context of Flavivirus infections.

Case Study: Antiviral Efficacy

Research indicated that similar quinazoline compounds demonstrated inhibitory effects on viral replication in vitro. This compound may share these properties, warranting further investigation into its antiviral potential .

Enzyme Inhibition

Quinazolines are known for their role as enzyme inhibitors. This compound could potentially inhibit specific enzymes involved in disease pathways.

Case Study: Enzyme Activity Assays

Preliminary enzyme assays have shown that quinazoline derivatives can effectively inhibit certain kinases implicated in cancer progression. The potential of this compound to act as a kinase inhibitor remains an area of active research .

Antimicrobial Activity

The antimicrobial properties of compounds containing sulfanyl groups are well-documented. This compound may exhibit activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a recent antimicrobial screening, several quinazoline derivatives were tested against common pathogens. The results indicated moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a promising candidate for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several classes of bioactive molecules, including benzylamino-substituted acetamides and quinazoline derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Structural Features

Compound Name Core Scaffold Substituents Key Functional Differences
N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide Quinazoline Benzylamino, sulfanyl, N-methylacetamide Quinazoline-sulfanyl linkage
4-(Benzylamino)but-2-enamido Butenamide Benzylamino, α,β-unsaturated carbonyl Aliphatic backbone vs. aromatic core
4-(N-Methyl-benzylamino)but-2-enamido Butenamide N-Methyl-benzylamino Methylation at benzylamino group
2-(Piperidin-4-yliden)acetamido Acetamide Piperidinyliden Cyclic amine vs. quinazoline

Key Findings :

Quinazoline vs. Butenamide Cores: The quinazoline core in the target compound provides aromaticity and planar geometry, which may enhance π-π stacking interactions in biological systems compared to the flexible butenamide analogs . Butenamide derivatives (e.g., 4-(benzylamino)but-2-enamido) exhibit α,β-unsaturated carbonyl groups, which are reactive toward nucleophiles, unlike the stable sulfanyl linkage in the target compound .

Benzylamino groups are common in both classes but differ in spatial orientation due to the quinazoline scaffold’s rigidity, which may influence target binding specificity .

Sulfanyl Linkage :

  • The sulfur atom in the target compound could participate in hydrogen bonding or coordinate with metal ions, a feature absent in butenamide or piperidinyliden analogs .

Analytical and Crystallographic Data

While direct data for the target compound are sparse, structural analogs have been characterized using:

  • NMR/HRMS : Used to confirm molecular identity and purity (e.g., 13C APT NMR and HRMS for related sulfonamides ).
  • SHELXL Refinement : Widely employed for small-molecule crystallography, ensuring accurate bond-length and angle measurements .

Table 2: Representative Analytical Data for Analog 6d

Parameter Value (Analog 6d)
13C APT NMR (δ, ppm) 148.1, 145.6, 130.1, 57.0
HRMS (ESI) [M+H]+ 398.1169 (Calcd: 398.1175)

Biological Activity

N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C25H24N4OS
  • Molecular Weight : 428.5493
  • CAS Number : 422532-54-5
  • SMILES Representation : O=C(CSc1nc(NCCc2ccccc2)c2c(n1)cccc2)NCc1ccccc1

The unique features of this compound include a quinazoline core, which is known for various pharmacological properties, including anticancer and antimicrobial activities. The presence of the sulfanyl group enhances its interaction with biological targets, potentially increasing its efficacy.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models.

CompoundActivityReference
This compoundAnticancer
4-(Benzylamino)quinazolineAnticancer
2-AminoquinazolineAntimicrobial

Antimicrobial Activity

The compound's antimicrobial properties are attributed to the quinazoline ring system, which has demonstrated efficacy against a range of bacterial and fungal pathogens. The sulfanyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased bioavailability.

The biological activity of this compound is thought to involve several mechanisms:

  • Kinase Inhibition : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways that promote cancer cell survival.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors in the central nervous system (CNS), potentially leading to neuroactive effects.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of quinazoline derivatives:

  • Study on Tyrosinase Inhibition : A related compound exhibited significant tyrosinase inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders. The IC50 values were comparable to established inhibitors like kojic acid, indicating strong biological activity .
  • Neuroleptic Activity : Research on benzamide derivatives has shown that modifications similar to those in this compound can enhance neuroleptic activity significantly compared to traditional treatments like metoclopramide .
  • Antiviral Properties : Quinazoline derivatives have been explored for their antiviral activities, particularly against hepatitis C virus (HCV), highlighting their potential in treating viral infections .

Q & A

Basic: What are the standard synthetic routes for N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide?

Answer:
The synthesis of this compound typically involves multi-step reactions:

Quinazoline Core Formation : Cyclization of precursors like 2-aminobenzophenone derivatives under reflux conditions in glacial acetic acid to form the quinazoline scaffold .

Sulfanyl Group Introduction : Reaction of the quinazoline intermediate with alkyl/aryl thiols or disulfides in the presence of a base (e.g., K2_2CO3_3) to install the sulfanyl moiety .

Acetamide Functionalization : Coupling the sulfanyl-quinazoline intermediate with N-benzyl-N-methylacetamide via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt .
Key Conditions : Reactions require strict temperature control (e.g., reflux at 80–100°C), anhydrous solvents (e.g., DMF or THF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity. For example, the sulfanyl group (-S-) appears as a singlet at δ 2.8–3.2 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 504.2012 calculated for C25_{25}H25_{25}N5_5OS2_2) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemistry and confirms intermolecular interactions (e.g., hydrogen bonding between acetamide and quinazoline groups) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Orthogonal Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during sulfanyl installation, reducing side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yield by 15–20% for cyclization steps .
  • Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to enhance solubility of intermediates, achieving >85% yield in coupling steps .
    Data Contradictions : Some protocols report lower yields (40–55%) due to steric hindrance from the N-benzyl group. Mitigate this by using excess acyl chloride (1.5 eq.) and slow addition over 2 hours .

Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound?

Answer:
Key SAR findings from analogous quinazoline-sulfanylacetamides:

Modification Biological Impact Reference
N-Benzyl to N-Cyclohexyl 2.5× increase in anticancer activity (IC50_{50} = 1.2 µM vs. 3.0 µM)
Sulfanyl to Sulfonyl Reduced cytotoxicity but improved solubility (logP = 2.1 vs. 3.8)
Quinazoline C4 Methyl Enhanced kinase inhibition (p38 MAPK IC50_{50} = 0.8 µM)

Methodological Note : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or p38 MAPK. Validate via kinase inhibition assays .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability or impurity artifacts. Strategies include:

Standardized Assays : Use the MTT protocol with a 72-hour incubation period for cytotoxicity testing across studies .

Purity Thresholds : Ensure compounds are >98% pure via HPLC before testing to exclude false positives from byproducts .

Orthogonal Validation : Confirm anticancer activity via both caspase-3 activation and Annexin V staining to rule out nonspecific cytotoxicity .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Bioavailability : High membrane permeability (Caco-2 Papp_{app} = 12 × 106^{-6} cm/s) due to logP ~3.5 .
    • Metabolic Stability : Predominant CYP3A4 metabolism; introduce fluorine at the benzyl group to reduce clearance .
  • MD Simulations : GROMACS simulations reveal stable binding to HSA (ΔG = −8.2 kcal/mol), suggesting prolonged plasma half-life .

Advanced: How to design combination therapies using this compound?

Answer:
Synergy studies with standard chemotherapeutics:

  • With Cisplatin : Additive effect in NSCLC cells (CI = 0.9 at 1:2 ratio) via dual inhibition of DNA repair and EGFR pathways .
  • With Paclitaxel : Synergistic apoptosis (CI = 0.6) by co-targeting microtubules and p38 MAPK .
    Methodology : Use Chou-Talalay combination index (CI) analysis in CalcuSyn software .

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